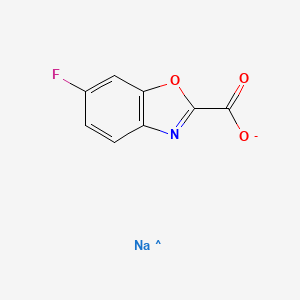![molecular formula C7H6ClN5 B11818105 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The presence of a chlorine atom at the 7th position and a cyclopropyl group at the 3rd position adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable cyclopropyl ketone under acidic conditions to form the triazole ring. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also crucial in scaling up the synthesis while maintaining high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino, 7-thio, or 7-alkoxy derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated triazole or pyrimidine rings.
Scientific Research Applications
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting enzymes like ubiquitin-specific proteases (USP28), which are implicated in cancer progression.
Chemical Biology: Acts as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: Incorporated into polymers and materials for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can trigger cellular responses such as apoptosis or cell cycle arrest. The compound’s ability to modulate protein levels and affect cellular pathways makes it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Comparison
Compared to its analogs, 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits unique properties due to the presence of the cyclopropyl group. This group imparts increased rigidity and steric hindrance, which can influence the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the cyclopropyl group can affect the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H6ClN5 |
|---|---|
Molecular Weight |
195.61 g/mol |
IUPAC Name |
7-chloro-3-cyclopropyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN5/c8-6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
DOVWOFOGFMANAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C(=NC=N3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



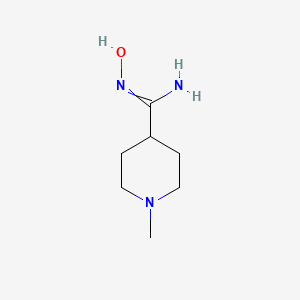

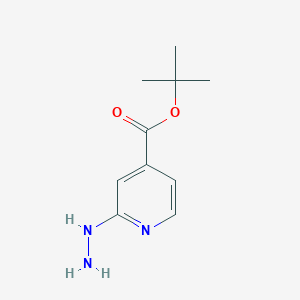
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)

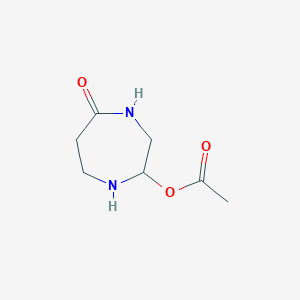
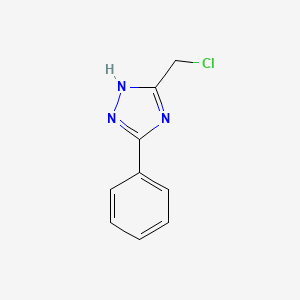

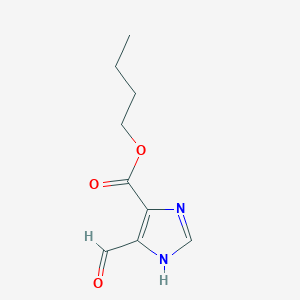
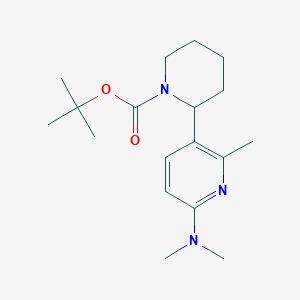

![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)
